molecular formula C13H19NO2 B1298488 4-(Diethylamino)-2-ethoxybenzaldehyde CAS No. 61657-61-2

4-(Diethylamino)-2-ethoxybenzaldehyde

Cat. No. B1298488
CAS RN: 61657-61-2
M. Wt: 221.29 g/mol
InChI Key: XPSLOHMBERQXIX-UHFFFAOYSA-N
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Description

4-(Diethylamino)-2-ethoxybenzaldehyde is a chemical compound that is related to various other compounds studied for their unique chemical properties and reactions. Although the specific compound is not directly studied in the provided papers, related compounds with similar functional groups have been synthesized and analyzed, providing insights into the behavior that 4-(Diethylamino)-2-ethoxybenzaldehyde might exhibit.

Synthesis Analysis

The synthesis of related compounds involves the reaction of substituted benzaldehydes with other reagents. For instance, the synthesis of 3-alkyl(aryl)-4-(3-ethoxy-4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones from reactions with 3-ethoxy-4-hydroxybenzaldehyde has been described . Similarly, the synthesis of a compound with a diethylamino group and a hydroxybenzaldehyde group was achieved by reacting 4-diethylamino-2-hydroxybenzaldehyde with 4-(dimethylamino)benzohydrazide . These methods could potentially be adapted for the synthesis of 4-(Diethylamino)-2-ethoxybenzaldehyde by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(Diethylamino)-2-ethoxybenzaldehyde has been determined using various spectroscopic techniques. For example, the structure of a selenacyclooctane derivative was determined by X-ray diffraction analysis . Another compound, N′-(4-Diethylamino-2-hydroxybenzylidene)-4-(dimethylamino)benzohydrazide methanol monosolvate, had its dihedral angle between the two benzene rings measured, and the presence of an intramolecular hydrogen bond was noted . These analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and the potential for intramolecular interactions.

Chemical Reactions Analysis

The reactivity of compounds containing diethylamino and benzaldehyde groups has been explored. For instance, the selenacyclooctane derivative was found to react with various reagents to form different products under mild conditions . The study of these reactions provides valuable information on how the diethylamino group and the benzaldehyde moiety in 4-(Diethylamino)-2-ethoxybenzaldehyde might behave under different chemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 4-(Diethylamino)-2-ethoxybenzaldehyde have been characterized using elemental analyses and various spectroscopic methods, including IR, 1H-NMR, 13C-NMR, and UV . Additionally, the effects of solvents and molecular structure on the acidity of similar compounds were investigated through potentiometric titrations in non-aqueous solvents . The photophysical properties of a related compound, 4-(diethylamino)-2-hydroxybenzaldehyde, were studied in different solvents, which provided insights into the intramolecular charge transfer and proton transfer processes . These studies are indicative of the types of properties that might be expected for 4-(Diethylamino)-2-ethoxybenzaldehyde, such as solubility, acidity, and photophysical behavior.

Scientific Research Applications

Application 1: Optoelectronic Devices

  • Summary of the Application : TDAPA is used in the field of optoelectronics, specifically in the development of organic light-emitting diodes (OLEDs) .
  • Methods of Application : The physical characteristics of TDAPA, such as potential energy surface scan, optimized structure, vibrational spectra, electronic band structure, molecular electrostatic potential surface, optical and optoelectronic behaviors, were investigated for different solvents and techniques .
  • Results or Outcomes : The study found that TDAPA exhibits a normal dispersion behavior in the visible region, making it suitable for optoelectronic devices and applications such as metal–organic semiconductor diodes .

Application 2: Multi-Photon Lithography

  • Summary of the Application : Triphenylamine-based aldehydes, which are related to the compound you mentioned, have been used as photo-initiators for multi-photon lithography .
  • Methods of Application : The efficiency of the photo-polymerization was tested by two different setups and for a variety of applications .
  • Results or Outcomes : These photo-initiators demonstrated a broad fabrication window and well-defined 3D prints in the sub-micron range .

Application 3: Fluorescence Switches

  • Summary of the Application : A derivative of tetraphenylethene, tetra(4-(diethylamino)phenyl)ethene (TPE-4N), has been used to create multiple stimuli-responsive and reversible fluorescence switches .
  • Methods of Application : TPE-4N was prepared from bis(4-(diethylamino)phenyl)methanone and showed aggregation-induced emission (AIE) with high solid-state fluorescence quantum yields .
  • Results or Outcomes : TPE-4N demonstrated strong proton capture capability, allowing for reversible fluorescence switching in acidic and basic solutions .

Application 4: Cell Imaging

  • Summary of the Application : Diethylamino functionalized tetraphenylethenes, which are related to the compound you mentioned, have been used for cell imaging .
  • Methods of Application : Luminogenic nanoparticles were successfully utilized in cell imaging, thanks to their high efficiency and biocompatibility .
  • Results or Outcomes : The study found that these luminogens exhibit high contrast mechanochromism. Specifically, they demonstrate rapid self-recovery within a few minutes or even several seconds .

Application 5: Material Manufacturing

  • Summary of the Application : A novel aromatic diamine monomer, 4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (EPAPP), which is related to the compound you mentioned, has been used in the synthesis of polyimides .
  • Methods of Application : EPAPP was synthesized through three-step methods and then used to prepare a series of polyimides .
  • Results or Outcomes : The study did not provide specific results or outcomes for this application .

Safety And Hazards

The safety data sheet for a similar compound, “4-(Diethylamino)salicylaldehyde”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “4-(Diethylamino)-2-ethoxybenzaldehyde” and related compounds could involve further exploration of their potential applications. For instance, one study expanded the 4-(diethylamino)benzaldehyde scaffold to explore its impact on aldehyde dehydrogenase activity and antiproliferative activity in prostate cancer .

properties

IUPAC Name

4-(diethylamino)-2-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-14(5-2)12-8-7-11(10-15)13(9-12)16-6-3/h7-10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSLOHMBERQXIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359321
Record name 4-(diethylamino)-2-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Diethylamino)-2-ethoxybenzaldehyde

CAS RN

61657-61-2
Record name 4-(diethylamino)-2-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 2-hydroxy-4-(diethylamino)benzaldehyde (10.0 g, 51.75 mmol), K2CO3 (14.3 g) and DMF (150 ml) at room temperature was added ethyl iodide (4.1 ml). The reaction mixture as stirred for about two days, filtered and the filtrate was concentrated in vacuo. The residue was partitioned between ether and saturated Na2CO3, and the organic layer was separated, dried over MgSO4, treated with charcoal, filtered and concentrated in vacuo. The solid product was recrystallized from hexane to afford, as a pink crystalline solid, 9.8 g of 2-ethoxy-4-(diethylamino)benzaldehyde, m.p. 58-59° C.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
14.3 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Gawale, S Mangalath, N Adarsh, J Joseph… - Dyes and …, 2019 - Elsevier
3-Ethoxy-N,N-diethylaniline substituted aza-BODIPY dye (7) was designed and synthesized that could recognize Cu (II) ions through sequential binding interactions. The visible …
Number of citations: 21 www.sciencedirect.com
L Yang, M Guan, D Nie, B Lou, Z Liu, Z Bian, J Bian… - Optical Materials, 2007 - Elsevier
A series of red dopants, ie, 4-(dicyanomethylene)-2-methyl-6-(o-methoxy(p-diethylamino))-4H-pyran (A), 4-(dicyanomethylene)-2-methyl-6-(o-ethoxy(p-diethylamino))-4H-pyran (B), 4-(…
Number of citations: 25 www.sciencedirect.com
P Czerney, UW Grummt… - Journal für Praktische …, 1998 - Wiley Online Library
… O mmol): 4-diethylamino-2hydroxybenzaldehyde 2a (0.97 g), 4-diethylamino-2ethoxybenzaldehyde 2b [ 181 (1.11 g), 4-diethylamino-2-noctadecyloxybenzaldehyde 2c [ 191 (2.23 g), 4-…
Number of citations: 13 onlinelibrary.wiley.com
X Wang, ZZ Li, SF Li, H Li, J Chen… - Advanced Optical …, 2017 - Wiley Online Library
Organic solid‐state lasers (OSSLs) are broadly tunable coherent sources, potentially compact, convenient, and manufactured at low costs. As compared with conventional organic …
Number of citations: 54 onlinelibrary.wiley.com
H Xu, M Zhang, A Zhang, G Deng, P Si, H Huang… - Dyes and …, 2014 - Elsevier
A series of novel second-order nonlinear optical chromophores containing additional heteroatoms in donor moieties has been synthesized and systematically characterized. The …
Number of citations: 62 www.sciencedirect.com
N Sekar, J Joseph, N Adarsh, D Ramaiah, S Mangalath… - 2019 - Elsevier
Number of citations: 0

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